molecular formula C11H8ClNO2 B1200368 1-(2-Carboxy-3-chlorophenyl)pyrrole CAS No. 54779-76-9

1-(2-Carboxy-3-chlorophenyl)pyrrole

Cat. No.: B1200368
CAS No.: 54779-76-9
M. Wt: 221.64 g/mol
InChI Key: OVVCTOSIMDWXLP-UHFFFAOYSA-N
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Description

1-(2-Carboxy-3-chlorophenyl)pyrrole is a chlorinated phenylpyrrole compound of significant interest in biochemical research. A foundational study published in Biochemical Pharmacology investigated its effects on carbohydrate metabolism in rodent models, highlighting its potential as a tool for understanding metabolic pathways . Researchers value this structural class of compounds for its biological activity; pyrrole rings are aromatic heterocycles found in numerous natural products and pharmacologically active molecules, serving as a key scaffold in antibiotic development and other therapeutic areas . The precise mechanism of action for this specific analog is a subject of ongoing research, but its structure suggests potential for targeted interactions within biological systems. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound to probe complex biochemical processes, particularly in the field of metabolism.

Properties

CAS No.

54779-76-9

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

2-chloro-6-pyrrol-1-ylbenzoic acid

InChI

InChI=1S/C11H8ClNO2/c12-8-4-3-5-9(10(8)11(14)15)13-6-1-2-7-13/h1-7H,(H,14,15)

InChI Key

OVVCTOSIMDWXLP-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O

Other CAS No.

54779-76-9

Synonyms

1-(2-carboxy-3-chlorophenyl)pyrrole
T 9078
T-9078

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between 1-(2-Carboxy-3-chlorophenyl)pyrrole and its analogs:

Compound Name Molecular Formula Substituent Positions (Phenyl/Pyrrole) Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) C₁₁H₈ClNO₂ Phenyl: 2-COOH, 3-Cl; Pyrrole: 1-phenyl 237.64 Intermediate for drug synthesis
1-(3-Chloro-4-methoxyphenyl)pyrrole-2-carboxylic acid C₁₂H₁₀ClNO₃ Phenyl: 3-Cl, 4-OCH₃; Pyrrole: 2-COOH 251.66 Potential solubility issues due to methoxy group
4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid C₁₁H₈ClNO₂ Pyrrole: 2-COOH, 4-(3-Cl-phenyl) 237.64 Pharmacological target in drug discovery
1-(4-Chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid C₁₃H₁₂ClNO₂ Phenyl: 4-Cl; Pyrrole: 1-phenyl, 2,5-CH₃, 3-COOH 249.7 Enhanced lipophilicity due to methyl groups
2-(3-Chlorophenyl)pyrrole C₁₀H₈ClN Pyrrole: 2-(3-Cl-phenyl) 177.63 Lacks carboxylic acid; used in materials science

Key Observations:

Substituent Position Effects :

  • The position of chlorine and carboxylic acid groups significantly impacts reactivity and biological activity. For example, 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid () interacts with biological targets due to its pyrrole-2-carboxylic acid moiety, while the target compound’s phenyl-substituted carboxyl group may influence binding selectivity .
  • Methyl or methoxy groups (e.g., and ) alter lipophilicity and solubility, critical for pharmacokinetics .

Synthetic Routes :

  • Carboxylation via regioselective dilithiation () is a common method for introducing carboxylic acid groups to pyrrole derivatives. In contrast, methyl-substituted analogs () require additional alkylation steps .

Pharmacological Relevance :

  • Compounds with pyrrole-2-carboxylic acid motifs (e.g., and ) are prioritized in drug discovery for their ability to form hydrogen bonds with enzymes or receptors .

Preparation Methods

Classical Hantzsch Pyrrole Synthesis with Functionalized Phenyl Precursors

The Hantzsch pyrrole synthesis remains a foundational method for constructing pyrrole rings. Adapted for 1-(2-carboxy-3-chlorophenyl)pyrrole, this approach involves the condensation of β-keto esters with ammonia or amines in the presence of a chlorinated phenylaldehyde derivative. For instance, 3-chloro-2-formylbenzoic acid serves as a key starting material, reacting with acetonedicarboxylate derivatives under reflux conditions in acetic acid . The reaction proceeds via enamine intermediate formation, followed by cyclization to yield the pyrrole core .

Critical to this method is the protection of the carboxylic acid group during the reaction. Ethyl ester derivatives are often employed to prevent unwanted side reactions, with subsequent saponification using sodium hydroxide or potassium carbonate to regenerate the free acid . Yields for this route typically range from 55% to 70%, with purity dependent on recrystallization solvents such as ethanol-water mixtures .

Ring-Closure of N-Substituted Glycine Derivatives

A second route leverages N-(3-aryl-3-oxopropylidene) glycine derivatives, which undergo cyclization in the presence of condensing agents. As detailed in patent literature , N-(3-(2-carboxy-3-chlorophenyl)-3-oxopropylidene) glycine ethyl ester is treated with ethyl polyphosphate under anhydrous conditions. The reaction proceeds via intramolecular nucleophilic attack, forming the pyrrole ring while retaining the chloro and carboxylic acid substituents.

Key parameters include:

  • Solvent selection : Absolute ethanol or dichloromethane minimizes hydrolysis side reactions.

  • Temperature : Reflux conditions (80–110°C) optimize ring-closure efficiency .

  • Workup : Neutralization with sodium hydrogen carbonate followed by extraction with benzene or ethyl acetate isolates the product .

This method achieves moderate yields (60–75%) but requires stringent anhydrous conditions to prevent decomposition of intermediates .

Decarboxylation of Pyrrole Dicarboxylic Acid Derivatives

A high-yielding alternative involves the synthesis of 3-(2-carboxy-3-chlorophenyl)pyrrole-2,5-dicarboxylic acid followed by selective decarboxylation. As demonstrated in patent examples , the dicarboxylic acid precursor is heated in dimethylaniline at 120–150°C, inducing decarboxylation at the 5-position while preserving the 2-carboxy group.

Optimization insights :

  • Catalyst : Trace amounts of concentrated sulfuric acid accelerate decarboxylation .

  • Byproduct mitigation : Filtration through silica gel removes polymeric impurities, enhancing product purity .

  • Yield : Up to 85% after recrystallization from benzene-ligroin mixtures .

This method is advantageous for scalability but demands careful control of reaction time to prevent over-decarboxylation.

Direct Functionalization via Electrophilic Substitution

Electrophilic substitution on pre-formed pyrrole rings offers a modular approach. Chlorination and carboxylation are performed sequentially using:

  • Chlorination : Sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C introduces the chloro group at the 3-position of the phenyl ring .

  • Carboxylation : Kolbe-Schmitt reaction conditions (CO₂ under high pressure, sodium phenoxide) install the carboxylic acid group at the 2-position .

Challenges :

  • Regioselectivity issues arise due to competing substitution patterns.

  • Protecting group strategies (e.g., esterification) are often necessary to direct electrophilic attack .

Microwave-Assisted Synthesis for Rapid Cyclization

Recent advances employ microwave irradiation to accelerate key steps. For example, a mixture of 2-chloro-3-nitrobenzoic acid and pyrrolidine in dimethylacetamide (DMAc) undergoes cyclocondensation under microwave conditions (150°C, 20 min), followed by catalytic hydrogenation to reduce nitro to amino groups . Subsequent diazotization and hydrolysis yield the target compound in 65% overall yield.

Advantages :

  • Reaction time reduced from hours to minutes.

  • Improved reproducibility and energy efficiency .

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Hantzsch Synthesis55–70Scalable, well-characterized intermediatesRequires protection/deprotection steps
Glycine Cyclization60–75High regioselectivitySensitive to moisture
Decarboxylation70–85High yield, minimal byproductsRequires high-temperature conditions
Electrophilic Substitution50–65Modular functionalizationPoor regioselectivity
Microwave-Assisted65Rapid synthesisSpecialized equipment required

Q & A

Q. How does the compound’s solid-state packing affect its physicochemical properties?

  • Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to identify intermolecular interactions (e.g., C=O···H–N hydrogen bonds). Tight packing (density >1.4 g/cm³) correlates with low aqueous solubility but improved thermal stability (DSC/TGA). Co-crystallization with coformers (e.g., nicotinamide) can enhance dissolution rates .

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